molecular formula C13H16N2S B3084383 4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-50-7

4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol

Cat. No. B3084383
CAS RN: 1142212-50-7
M. Wt: 232.35 g/mol
InChI Key: YHORUKGGDHDXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol (DMMPT) is an organosulfur compound that has been studied for its potential applications in various scientific fields. It is a member of the dihydropyrimidine family of compounds and is composed of a dimethyl group attached to a pyrimidine ring. DMMPT has been found to be an effective reagent for the synthesis of various organic compounds, as well as a useful tool for studying the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Anti-inflammatory and Neuroprotective Properties

  • Cerebrocrast , a novel derivative of 1,4-dihydropyridine, not specifically 4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyridine-2-thiol, has shown anti-inflammatory effects in a rat paw edema model and inhibited secretion of pro-inflammatory cytokines in THP-1 mononuclear cells, suggesting potential for treating inflammatory and neurodegenerative diseases (Klegeris et al., 2002).

Cardiotonic and Vasodilatory Effects

  • Another 1,4-dihydropyridine derivative, YC-93 , demonstrated significant vasodilation effects, particularly in cerebral and coronary vessels, without affecting systemic blood pressure, indicating its potential as a potent vasodilator with low toxicity (Takenaka et al., 1976).
  • Novel pyrimidine derivatives synthesized from the 1,4-dihydropyridine scaffold showed promising cardiotonic activities, highlighting the versatility of the DHP backbone in developing cardiovascular drugs (Dorigo et al., 1996).

Antihypertensive Activity

  • The development of new 1,4-dihydropyridine derivatives with specific substitutions demonstrated potent and long-lasting antihypertensive activities in animal models, suggesting the importance of structural modifications on the therapeutic effects of DHP compounds (Kanno et al., 1992).

Brain-Specific Delivery Systems

  • Dihydropyridine compounds have also been explored as carriers for brain-specific delivery systems, emphasizing the potential of DHP derivatives in enhancing the delivery of therapeutic agents across the blood-brain barrier (Tedjamulia et al., 1985).

properties

IUPAC Name

6,6-dimethyl-3-(3-methylphenyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-10-5-4-6-11(9-10)15-8-7-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHORUKGGDHDXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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